molecular formula C24H24ClN3O6S2 B3927668 N-(5-chloro-2-methoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

N-(5-chloro-2-methoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

Cat. No. B3927668
M. Wt: 550.0 g/mol
InChI Key: JNSKNDWQNLFHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is a chemical compound that belongs to the class of sulfonyl piperazine derivatives. It is commonly referred to as CB-839 and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of various types of cancer.

Mechanism of Action

CB-839 selectively inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a crucial intermediate in the tricarboxylic acid cycle. Inhibition of glutaminase by CB-839 leads to a decrease in the production of α-ketoglutarate, which in turn leads to a decrease in the production of glutamine-derived metabolites, such as nucleotides, amino acids, and lipids. This results in a decrease in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
CB-839 has been shown to have significant biochemical and physiological effects in cancer cells. Inhibition of glutaminase by CB-839 leads to a decrease in the production of glutamine-derived metabolites, which are essential for the growth and survival of cancer cells. This results in a decrease in the growth and proliferation of cancer cells. CB-839 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of CB-839 is its selectivity for glutaminase. This allows for the specific inhibition of glutaminase without affecting other metabolic pathways. CB-839 has also been shown to have low toxicity in non-cancerous cells. However, one of the limitations of CB-839 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of CB-839. One potential direction is the combination of CB-839 with other therapeutic agents for the treatment of cancer. CB-839 has been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and gemcitabine. Another future direction is the development of more potent and selective glutaminase inhibitors. Finally, the use of CB-839 in combination with metabolic imaging techniques, such as positron emission tomography (PET), could provide valuable information on the metabolic changes that occur in response to glutaminase inhibition.

Scientific Research Applications

CB-839 has been extensively studied for its potential as a therapeutic agent for the treatment of various types of cancer. Glutaminase is overexpressed in many types of cancer cells and plays a crucial role in cancer cell metabolism. Inhibition of glutaminase by CB-839 leads to a decrease in the production of glutamine-derived metabolites, which are essential for the growth and survival of cancer cells.

properties

IUPAC Name

1,4-bis(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)piperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O6S2/c1-34-23-13-12-18(25)16-21(23)26-24(29)22-17-27(35(30,31)19-8-4-2-5-9-19)14-15-28(22)36(32,33)20-10-6-3-7-11-20/h2-13,16,22H,14-15,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSKNDWQNLFHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2-methoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
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N-(5-chloro-2-methoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
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N-(5-chloro-2-methoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
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N-(5-chloro-2-methoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
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N-(5-chloro-2-methoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
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N-(5-chloro-2-methoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

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